An In-depth Technical Guide to 6-Cyclohexyl-4-methyl-2H-pyran-2-one
An In-depth Technical Guide to 6-Cyclohexyl-4-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyclohexyl-4-methyl-2H-pyran-2-one is an organic compound featuring a pyranone core structure, which is a six-membered heterocyclic ring containing an oxygen atom.[1][2] Its derivatives are a subject of interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] This compound, with CAS number 14818-35-0, also serves as a chemical intermediate in the synthesis of more complex molecules and is identified as an impurity in the production of the antifungal drug Ciclopirox Olamine.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential biological mechanisms of action.
Core Chemical and Physical Properties
The fundamental properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one |
| CAS Number | 14818-35-0 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Yellow to amber solid or liquid |
| Aroma | Pleasant, sweet, and fruity |
| InChI | InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
| InChIKey | GPKRKAFTZYODFF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2 |
| Hydrophobicity | The cyclohexyl and methyl groups contribute to its hydrophobic nature, suggesting higher solubility in organic solvents than in water.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.
Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Several general methods for synthesizing 6-Cyclohexyl-4-methyl-2H-pyran-2-one have been reported, including condensation reactions, cyclization from precursor compounds, and functional group transformations.[1] A common approach for similar 2H-pyran-2-one structures involves a two-step process: an acylation reaction followed by an acid-catalyzed cyclization. The following is a plausible protocol adapted from established synthesis routes for analogous compounds.
Step 1: Acylation Reaction
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In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum trichloride in a suitable solvent such as dichloromethane.
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While stirring, slowly add cyclohexanecarbonyl chloride to the suspension at a controlled temperature (e.g., 25-30°C).
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Subsequently, add 3,3-dimethylacrylate dropwise to the reaction mixture.
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After the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the completion of the acylation reaction.
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Upon completion, cool the reaction mixture and carefully quench it with water or a dilute acid solution.
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Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude intermediate product.
Step 2: Cyclization Reaction
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Dissolve the crude intermediate from Step 1 in glacial acetic acid.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux to induce cyclization.
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Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and neutralize it with a base.
-
Extract the product into an organic solvent (e.g., dichloromethane).
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Wash the organic layer, dry it, and remove the solvent under reduced pressure.
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The final product, 6-Cyclohexyl-4-methyl-2H-pyran-2-one, can be purified using techniques such as column chromatography or distillation.
Caption: General two-step synthesis workflow.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.[2] This method is suitable for purity assessment, quantification, and for monitoring reaction progress.
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Column: Newcrom R1 reverse-phase column.[2]
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]
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Elution: Gradient elution is typically used, where the proportion of the organic solvent (acetonitrile) is increased over time to elute compounds with varying polarities.
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Biological Activity and Potential Mechanisms of Action
Preliminary studies suggest that 6-Cyclohexyl-4-methyl-2H-pyran-2-one may possess antioxidant and antimicrobial properties.[1] While the specific molecular mechanisms for this compound are not yet fully elucidated, research on analogous pyranone derivatives provides valuable insights.
Antioxidant Activity
The antioxidant properties of pyranone derivatives are often attributed to their chemical structure.[4] The conjugated system within the pyranone ring can stabilize radicals, and the presence of hydroxyl groups, if any, can act as hydrogen donors to scavenge free radicals.[4][5] The potential antioxidant mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cells.
Antimicrobial Activity and the TOR Signaling Pathway
The antifungal activity of some 2H-pyran-2-one derivatives has been investigated. A study on 6-pentyl-2H-pyran-2-one, a structurally similar compound, revealed its potential to interfere with the Target of Rapamycin (TOR) signaling pathway in the phytopathogen Peronophythora litchii.[6] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.
The study on 6-pentyl-2H-pyran-2-one showed that the compound led to the upregulation of TOR pathway-related genes, including transcription factors, and the downregulation of negative regulatory genes of the pathway.[6] This suggests that 6-substituted-2H-pyran-2-ones might exert their antifungal effects by modulating the TOR pathway, which in turn affects the vegetative growth and virulence of the pathogen.[6]
Caption: Potential modulation of the TOR pathway.
Chemical Reactivity of the Pyranone Core
The 2H-pyran-2-one scaffold is versatile in organic synthesis. The carbonyl group and the conjugated double bonds within the ring are key sites for chemical transformations.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives after ring opening.
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Cyclization Reactions: The pyranone ring can participate in intramolecular reactions to form more complex fused or bridged cyclic systems.
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Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Caption: Key chemical transformations.
Conclusion
6-Cyclohexyl-4-methyl-2H-pyran-2-one is a compound with significant potential in various scientific domains, from being a building block in organic synthesis to a lead structure in drug discovery. Its potential antioxidant and antimicrobial activities, possibly mediated through pathways like the TOR signaling cascade, make it a person of interest for further investigation. The experimental protocols provided herein offer a foundation for researchers to synthesize, analyze, and further explore the biological and chemical properties of this versatile molecule. Future research should focus on elucidating its precise mechanisms of action and exploring its full therapeutic potential.
References
- 1. Buy 6-Cyclohexyl-4-methyl-2H-pyran-2-one | 14818-35-0 [smolecule.com]
- 2. Separation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]






